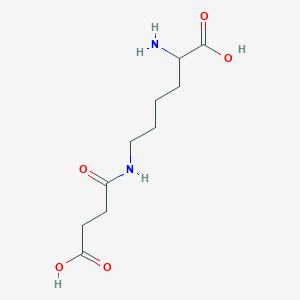
1-Deacetylnimbolinin-B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
1-Deacetylnimbolinin-B is generally obtained by extraction and purification from suitable plant materials, specifically from the fruits of Melia toosendan . The preparation method typically involves solvent extraction or liquid-liquid extraction to separate and enrich the target compound . The extracted compound is then purified using chromatographic techniques to achieve the desired purity.
化学反応の分析
1-Deacetylnimbolinin-B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
1-Deacetylnimbolinin-B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of limonoids and their derivatives.
Medicine: Its cytotoxic properties are being explored for potential anticancer applications.
Industry: It is used in the development of natural pesticides and antifungal agents.
作用機序
The mechanism of action of 1-Deacetylnimbolinin-B involves its interaction with various molecular targets and pathways. It exerts its effects by disrupting the cellular processes of insects, fungi, and nematodes, leading to their death . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with key enzymes and cellular structures.
類似化合物との比較
1-Deacetylnimbolinin-B is unique among limonoids due to its specific chemical structure and biological activities. Similar compounds include:
Nimbolide: Another limonoid with similar insecticidal and cytotoxic properties.
Azadirachtin: A well-known limonoid with potent insecticidal activity.
Gedunin: A limonoid with antifungal and anticancer properties.
Compared to these compounds, this compound is distinguished by its specific molecular structure and the range of biological activities it exhibits .
特性
分子式 |
C33H44O9 |
|---|---|
分子量 |
584.7 g/mol |
IUPAC名 |
[17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8- |
InChIキー |
YOBMBNWOJMLHDF-PXNMLYILSA-N |
異性体SMILES |
C/C=C(/C)\C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C |
正規SMILES |
CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




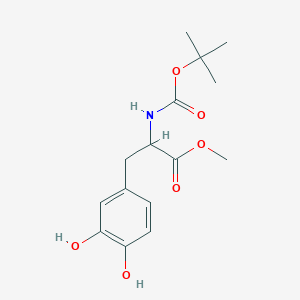
![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13386905.png)
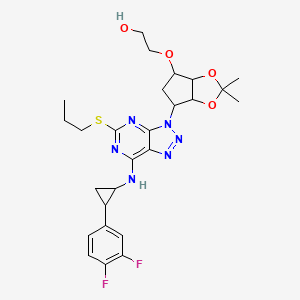
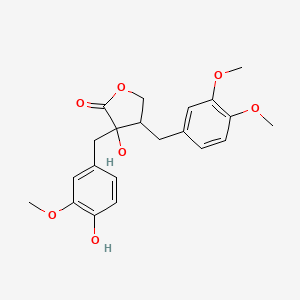
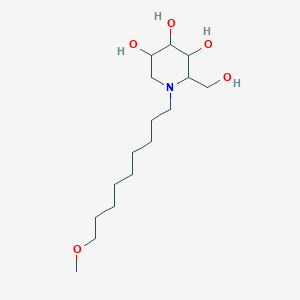
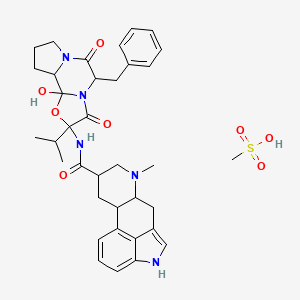
![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13386932.png)

![2,10-Bis-(3-methyl-but-2-enyl)-6a,11a-dihydro-6H-benzo[4,5]furo[3,2-c]chromene-3,8-diol](/img/structure/B13386935.png)
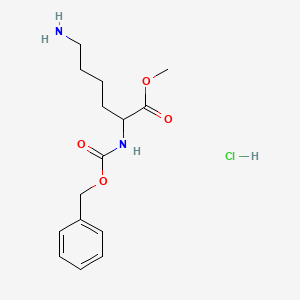
![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]but-2-enamide](/img/structure/B13386940.png)
